L-LEUCINE (13C6)
Description
Significance of Isotopic Labeling in Metabolic Studies
Isotopic labeling is a powerful technique that allows researchers to trace the journey of molecules within a biological system. silantes.comresearchgate.net By replacing one or more atoms of a compound with their heavier, non-radioactive (stable) isotopes, scientists can track the metabolic fate of these labeled molecules. This provides invaluable insights into the dynamic processes of metabolism, such as the synthesis and breakdown of proteins, carbohydrates, and fats. researchgate.netnih.gov The use of stable isotopes is particularly advantageous as they are safe and non-toxic, permitting studies in vulnerable populations, including children and pregnant women, as well as enabling long-term and repeated investigations in adults. cambridge.org
The core principle of this technique lies in the ability to distinguish the labeled compound from its naturally occurring, unlabeled counterpart using methods like mass spectrometry. nih.gov This allows for the precise measurement of metabolic fluxes, which are the rates of turnover of molecules through metabolic pathways. nih.gov By tracking the incorporation of isotopes, researchers can differentiate between ingested substances and those already present in the body, providing a clearer picture of nutrient assimilation and utilization. researchgate.net This methodology has been instrumental in advancing our understanding of human physiology, metabolism, and the development of diseases. nih.gov
Rationale for Carbon-13 Labeling in Amino Acids
Carbon-13 (¹³C) is a naturally occurring stable isotope of carbon. While the most abundant carbon isotope is ¹²C (98.9% abundance), ¹³C accounts for about 1.1%. nih.gov This natural abundance provides a baseline against which the enrichment from a ¹³C-labeled tracer can be measured. The use of ¹³C-labeled amino acids is particularly valuable in metabolic research for several reasons. researchgate.net
Firstly, carbon forms the backbone of all major biomolecules, including amino acids, the building blocks of proteins. By labeling the carbon atoms within an amino acid, researchers can follow its incorporation into newly synthesized proteins and its participation in various metabolic reactions. creative-biolabs.com Secondly, ¹³C labeling is less prone to isotopic scrambling—the metabolic interconversion of amino acids that can dilute the isotopic signal—compared to labeling with other isotopes like ¹⁵N. nih.gov This leads to more accurate and unambiguous results. nih.gov Furthermore, advanced analytical techniques like high-resolution mass spectrometry can precisely determine the location and extent of ¹³C labeling within molecules, offering detailed information about metabolic pathways. cambridge.orgacs.org
Historical Context of Leucine (B10760876) as a Metabolic Tracer
The use of stable isotope tracers in metabolic research dates back nearly a century, with pioneering work by scientists like Rudolph Schoenheimer and David Rittenberg. nih.govphysoc.org The initial resurgence in the application of stable isotope tracers in human metabolism studies began in the 1960s and 70s, driven by the need to understand protein deficiency and malnutrition in children, where radioactive tracers were not ethically viable. nih.gov
Leucine, an essential branched-chain amino acid (BCAA), quickly emerged as a key tracer in these studies. nih.gov Early experiments using stable isotope techniques demonstrated that leucine could be used to measure whole-body protein synthesis and breakdown. cambridge.orgnih.gov Its role as a potent stimulator of muscle protein synthesis made it a particularly valuable tool for investigating protein metabolism. nih.govcambridge.org Over the decades, the use of leucine as a tracer has been refined, contributing significantly to our knowledge of protein requirements, the impact of nutrition on muscle mass, and the metabolic responses to exercise. researchgate.netcambridge.org
Specific Advantages of L-LEUCINE (13C6) for Comprehensive Metabolic Profiling
L-LEUCINE (13C6) is a form of L-leucine where all six carbon atoms have been replaced with the ¹³C isotope. creative-biolabs.com This "fully labeled" amino acid offers distinct advantages for in-depth metabolic studies. The complete labeling results in a significant and predictable mass shift that is easily detectable by mass spectrometry, allowing for precise differentiation and quantification of proteins and metabolites derived from the tracer. creative-biolabs.com
One of the key applications of L-LEUCINE (13C6) is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful quantitative proteomics technique. creative-biolabs.comthermofisher.com In SILAC experiments, cells are grown in media containing "heavy" L-LEUCINE (13C6), which gets incorporated into all newly synthesized proteins. creative-biolabs.com This allows for the direct comparison of protein expression levels between different cell states, such as healthy versus diseased cells. creative-biolabs.com
Furthermore, the use of a fully labeled tracer like L-LEUCINE (13C6) is crucial for metabolic flux analysis. medchemexpress.commedchemexpress.com It enables researchers to track the flow of carbon atoms from leucine through various metabolic pathways, providing a detailed map of cellular metabolism. pnas.org This comprehensive profiling helps in identifying active and inactive pathways, discovering novel metabolites, and understanding how metabolic networks are regulated. tandfonline.comnih.gov
Interactive Data Table: Properties of L-LEUCINE Variants
| Compound | Molecular Weight | Chemical Formula | Isotopic Labeling |
| L-Leucine (Unlabeled) | 131.17 | C6H13NO2 | None |
| L-LEUCINE (13C6) | 137.13 | ¹³C₆H₁₃NO₂ | All 6 Carbon atoms are ¹³C |
| L-Leucine (¹³C₆, ¹⁵N) | 138.12 | ¹³C₆H₁₃¹⁵NO₂ | All 6 Carbon atoms are ¹³C and the Nitrogen atom is ¹⁵N |
Properties
Molecular Weight |
137.13 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Ii. Methodological Considerations for L Leucine 13c6 Tracer Studies
Tracer Administration and Experimental Design
The utility of L-Leucine (13C6) as a tracer lies in its ability to be incorporated into newly synthesized proteins, allowing for the quantification of protein synthesis rates and the tracing of metabolic pathways. The design of experiments using this stable isotope varies depending on the biological system under investigation, from isolated cells to whole organisms.
In Vitro Experimental Paradigms with L-LEUCINE (13C6) in Cell Culture
In vitro studies using L-Leucine (13C6) are fundamental for dissecting cellular and molecular mechanisms of protein metabolism. A common technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful method for quantitative proteomics. creative-biolabs.com In SILAC, cells are cultured in a medium where the natural ("light") L-Leucine is replaced with "heavy" L-Leucine (13C6). creative-biolabs.comthermofisher.com As cells grow and divide, they incorporate the heavy leucine (B10760876) into all newly synthesized proteins. creative-biolabs.com This results in a predictable mass shift in these proteins and their constituent peptides, which can be detected by mass spectrometry. creative-biolabs.com
This approach allows for the direct comparison of protein abundance between different cell populations. For instance, a control cell population can be grown in "light" medium while a treated population is grown in "heavy" medium. creative-biolabs.com The two cell populations are then combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The ratio of the intensity of the heavy and light peptide pairs provides a precise quantification of the relative protein expression levels between the two conditions. creative-biolabs.com
SILAC has been successfully applied to various cell types, including human cancer cell lines like HCT116, MCF7, and HeLa, as well as in the study of bacterial proteomics, such as with Bifidobacterium longum. nih.govnih.govresearchgate.net In these experiments, researchers can track changes in the proteome in response to different stimuli or disease states. creative-biolabs.com For example, studies have used L-Leucine (13C6) to investigate the effects of leucine on the mTOR signaling pathway, which is a key regulator of cell growth and protein synthesis.
The experimental design for in vitro studies typically involves the following steps:
Cell Culture: Cells are grown in a specialized SILAC medium deficient in natural leucine but supplemented with either L-Leucine (12C6) (light) or L-Leucine (13C6) (heavy). creative-biolabs.comthermofisher.com
Label Incorporation: Cells are cultured for a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome. nih.govnih.gov
Experimental Treatment: The "heavy" or "light" labeled cells are subjected to the experimental conditions being studied.
Sample Pooling and Protein Extraction: The different cell populations are combined, and proteins are extracted. researchgate.net
Protein Digestion and Mass Spectrometry: The protein mixture is digested into peptides, which are then analyzed by mass spectrometry to determine the relative abundance of heavy and light peptides. nih.gov
Table 1: Representative In Vitro Studies Utilizing L-LEUCINE (13C6)
| Cell Type | Experimental Focus | Key Finding | Reference |
| Bifidobacterium longum | Development of a quantitative proteomic strategy | Successful replacement of natural leucine with L-Leucine (13C6) allowed for the quantification of protein expression variations. | nih.gov |
| Human Cancer Cells (HCT116, MCF7, HeLa) | Profiling of cellular metabolism | Deep labeling with a 13C medium, including L-Leucine (13C6), enabled the identification of active and inactive metabolic pathways. | nih.gov |
| Human T leukemia cells | Characterization of the nuclear proteome during apoptosis | SILAC with heavy leucine and lysine (B10760008) was used to quantify changes in nuclear proteins during apoptosis. | researchgate.net |
| Human Cancer Cells (HCT116) | Tracing branched-chain amino acid metabolism | Individual isotope tracing with L-Leucine (13C6) confirmed its uptake and transamination to its corresponding keto acid. | nih.gov |
In Vivo Animal Model Applications of L-LEUCINE (13C6)
In vivo studies in animal models provide a more integrated understanding of L-leucine metabolism within a whole organism. nih.gov These studies are crucial for investigating the effects of diet, exercise, and disease on protein turnover in various tissues. physiology.orgphysiology.org L-Leucine (13C6) can be administered to animals through different routes, including oral gavage, incorporation into the diet, or intravenous infusion. nih.govisotope.com
A common approach is to incorporate L-Leucine (13C6) into the animal's feed, a technique known as SILAM (Stable Isotope Labeling in Mammals). isotope.com This method allows for the labeling of the entire proteome of the animal over time, creating an ideal internal standard for quantitative proteomics. isotope.com By mixing tissues from a "heavy" labeled animal with those from an unlabeled animal, researchers can accurately quantify protein expression changes in response to various physiological or pathological conditions. isotope.com
Another widely used method is the primed, continuous infusion of L-Leucine (13C6). nih.govphysiology.org This technique allows for the determination of whole-body and tissue-specific protein synthesis rates. nih.gov A priming dose is given to rapidly achieve isotopic steady state in the plasma, followed by a continuous infusion. physiology.org By measuring the enrichment of L-Leucine (13C6) in plasma and its incorporation into tissue proteins over a specific time period, the fractional synthetic rate (FSR) of proteins can be calculated. ahajournals.orgphysiology.org
Animal models, such as rats and mice, have been instrumental in studying:
Muscle protein synthesis in response to exercise and nutrition. physiology.orgnih.gov
The turnover rates of specific proteins in different tissues, including the central nervous system. nih.govjci.org
The metabolic fate of leucine and its contribution to other metabolic pathways. nih.gov
The effects of disease states on protein metabolism.
Table 2: Examples of In Vivo Animal Studies with L-LEUCINE (13C6)
| Animal Model | Administration Route | Research Focus | Key Finding | Reference |
| Rats | Oral administration in diet | SOD1 protein turnover in the central nervous system | Revealed slow turnover of SOD1 in the CNS. | nih.govjci.org |
| Mice | L-Leucine (13C6) in feed | Whole-body branched-chain amino acid metabolism | Enabled the tracing and quantification of leucine metabolism throughout the body. | ckisotopes.com |
| Piglets | Coronary artery infusion | Myocardial substrate metabolism and protein synthesis | Reloading after ECMO altered substrate metabolism while promoting protein synthesis. | ahajournals.org |
| Lactating Cows | Intravenous infusion | Production of intrinsically labeled milk proteins | Successfully produced large quantities of [13C]leucine-enriched casein and whey proteins for human studies. | nih.gov |
Ex Vivo Tissue Perfusion Models Utilizing L-LEUCINE (13C6)
Ex vivo tissue perfusion models bridge the gap between in vitro and in vivo studies. nih.gov In this setup, an isolated organ or tissue is maintained in a viable state outside the body by perfusing it with a nutrient-rich solution. nih.gov The addition of L-Leucine (13C6) to the perfusate allows for the study of protein metabolism in a specific organ without the confounding influences of systemic circulation and hormonal factors present in a whole animal. nih.gov
This technique is particularly useful for studying the metabolism of organs like the heart, liver, and skeletal muscle. For instance, in an ex vivo heart perfusion model, researchers can investigate the effects of different substrates or pharmacological agents on myocardial protein synthesis by measuring the incorporation of L-Leucine (13C6) into cardiac proteins. ahajournals.org
The experimental design for ex vivo perfusion typically involves:
Organ/Tissue Isolation: The organ or tissue of interest is carefully dissected and cannulated.
Perfusion: The tissue is perfused with a physiological buffer containing oxygen, nutrients, and the L-Leucine (13C6) tracer.
Experimental Intervention: The perfused tissue can be subjected to various experimental conditions.
Sample Collection: Perfusate and tissue samples are collected at different time points for analysis.
Isotopic Analysis: The enrichment of L-Leucine (13C6) in the perfusate and its incorporation into tissue proteins are measured.
This methodology has been used to study cardiac metabolism and protein synthesis under various conditions, such as unloading and reloading of the heart. ahajournals.org
Sample Collection and Preparation for Isotopic Analysis
Accurate and reproducible results in L-Leucine (13C6) tracer studies depend on meticulous sample collection and preparation techniques. The goal is to isolate the molecules of interest—be it whole proteins, specific protein fractions, or individual metabolites—while preserving their isotopic enrichment.
Tissue Homogenization and Protein Precipitation Techniques
Once tissue samples are collected, they are typically flash-frozen in liquid nitrogen and stored at -80°C to halt metabolic activity and preserve the integrity of proteins and metabolites. uky.edu
For analysis, the frozen tissue is homogenized in an ice-cold buffer. physiology.orgnih.gov The choice of homogenization buffer is critical and depends on the downstream application. For example, buffers containing protease and phosphatase inhibitors are used to prevent protein degradation and dephosphorylation during the extraction process. physiology.org
Following homogenization, proteins are typically precipitated to separate them from other cellular components like free amino acids and metabolites. biorxiv.org A common method is to use an acid, such as perchloric acid (PCA) or trichloroacetic acid (TCA), which causes the proteins to denature and precipitate out of solution. physiology.org The protein pellet can then be collected by centrifugation. physiology.org Alternatively, organic solvents like cold methanol (B129727) or acetonitrile (B52724) can be used for protein precipitation and metabolite extraction. nih.govbiorxiv.org
The supernatant, containing the free amino acids and other small molecules, can be collected for separate analysis of the isotopic enrichment of the precursor pool (i.e., the free L-Leucine (13C6) that is available for protein synthesis). physiology.org
Isolation of Specific Metabolites and Protein Fractions
In many studies, it is necessary to isolate specific metabolites or protein fractions for more detailed analysis.
Metabolite Isolation: After protein precipitation, the supernatant can be further processed to isolate specific metabolites. Techniques like liquid chromatography (LC) and gas chromatography (GC) are often used to separate different metabolites before they are introduced into the mass spectrometer for isotopic analysis. ckisotopes.com For example, to analyze plasma polar metabolites, samples can be extracted with a methanol:water solution, and the supernatant is then dried and derivatized before GC-MS analysis. ckisotopes.com
Protein Fractionation: To study the synthesis rates of specific protein pools, such as myofibrillar or mitochondrial proteins, the initial protein pellet is subjected to further fractionation steps. frontiersin.org This often involves differential centrifugation and the use of specific buffers to selectively solubilize and isolate different subcellular compartments. researchgate.net For example, to isolate myofibrillar proteins, the tissue homogenate is centrifuged to pellet the myofibrils, which are then washed to remove contaminating proteins. frontiersin.org
Once the desired protein fraction is isolated, the proteins are typically hydrolyzed back into their constituent amino acids, usually by acid hydrolysis. physiology.org The amino acids are then purified, often using techniques like cation-exchange chromatography, and derivatized to make them suitable for analysis by GC-MS or LC-MS/MS. physiology.org This allows for the measurement of the isotopic enrichment of leucine within that specific protein fraction, providing a direct measure of its synthesis rate.
Table 3: Common Techniques in Sample Preparation for L-LEUCINE (13C6) Analysis
| Step | Technique | Purpose | Reference |
| Tissue Homogenization | Sonication or mechanical blending in ice-cold buffer | To lyse cells and release intracellular contents. | physiology.orgupenn.edu |
| Protein Precipitation | Acid precipitation (e.g., PCA, TCA) or organic solvent precipitation (e.g., methanol) | To separate proteins from smaller molecules like free amino acids. | physiology.orgbiorxiv.org |
| Metabolite Isolation | Liquid Chromatography (LC), Gas Chromatography (GC) | To separate individual metabolites from a complex mixture for isotopic analysis. | ckisotopes.com |
| Protein Fractionation | Differential centrifugation, selective solubilization | To isolate specific protein pools (e.g., myofibrillar, mitochondrial). | researchgate.netfrontiersin.org |
| Protein Hydrolysis | Acid hydrolysis (e.g., 6M HCl) | To break down proteins into their constituent amino acids. | physiology.org |
| Amino Acid Derivatization | e.g., TBDMS, NAP | To make amino acids volatile and suitable for GC-MS analysis. | physiology.org |
Derivatization Strategies for Mass Spectrometric Analysis
In the analysis of L-leucine and its metabolites by mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), a chemical modification step known as derivatization is often essential. The primary goals of derivatization are to increase the volatility and thermal stability of the target analytes, making them suitable for gas chromatographic separation, and to improve their chromatographic behavior and ionization efficiency. d-nb.info This process involves replacing active hydrogens on polar functional groups, such as the amino (-NH2) and carboxyl (-COOH) groups of leucine, with nonpolar moieties.
Several derivatization strategies are employed in L-LEUCINE (13C6) tracer studies. Silylation is a common technique, with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) being widely used. MTBSTFA reacts with active hydrogens to form tert-butyldimethylsilyl (TBDMS) derivatives. researchgate.net These TBDMS derivatives are noted for being more stable and less sensitive to moisture compared to their smaller trimethylsilyl (B98337) (TMS) counterparts. Another prevalent strategy is acylation followed by esterification. For instance, the formation of N-trifluoroacetyl (N-TFA) n-butyl esters involves a two-step process: esterification of the carboxyl group with butanol and acylation of the amino group with trifluoroacetic anhydride. cabidigitallibrary.orgd-nb.info This method has proven effective for the quantitative analysis of the 20 proteinogenic amino acids. cabidigitallibrary.org
The choice of derivatization reagent can influence the fragmentation patterns observed in the mass spectrometer, which is critical for identifying and quantifying the labeled compounds. For example, TBDMS derivatives often produce characteristic and strong [M-57] ions (loss of a tert-butyl group), which are useful for selected ion monitoring (SIM). The reaction conditions, including temperature and time, may need to be optimized to ensure complete derivatization and to maximize the response for the derivatives of interest.
Table 1: Common Derivatization Reagents for Mass Spectrometric Analysis of Amino Acids
| Derivatizing Reagent | Abbreviation | Derivative Formed | Key Advantages | Analytical Technique(s) |
|---|---|---|---|---|
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Forms stable derivatives, less moisture sensitive. | GC-MS |
| N-Trifluoroacetyl (TFA) / n-butanol-HCl | N/A | N-trifluoroacetyl n-butyl ester | Well-established for complete amino acid profiling. cabidigitallibrary.orgd-nb.info | GC-MS |
| o-Phthaldialdehyde | OPA | Substituted isoindole | Used for primary amines, allows for fluorescence detection. | LC-MS, HPLC |
| 9-Fluorenylmethyl chloroformate | FMOC | FMOC-amino acid | Reacts with both primary and secondary amines. | LC-MS, HPLC |
| Acetyl chloride / 1-Butanol | N/A | Butyl ester | Simple, one-step derivatization for multiple analyte classes. nih.gov | LC-MS/MS |
Analytical Techniques for Isotopic Enrichment Measurement
The accurate measurement of isotopic enrichment is the final and most critical step in tracer studies. Several powerful analytical techniques are available, each with its own strengths, for quantifying L-LEUCINE (13C6) and its labeled metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) for L-LEUCINE (13C6) Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For L-LEUCINE (13C6) tracer studies, GC-MS is particularly well-suited for quantifying the enrichment of key metabolites such as its transamination product, α-ketoisocaproate (KIC). nih.gov
Due to the low volatility of amino acids and their keto-acid analogues, derivatization is a mandatory prerequisite for GC-MS analysis. Common derivatization methods include the formation of N-trifluoroacetyl (N-TFA) n-butyl esters or tert-butyldimethylsilyl (tBDMS) derivatives. cabidigitallibrary.orgnih.gov For instance, a sensitive method for the simultaneous analysis of plasma KIC and leucine involves a two-step derivatization: protection of the keto group with methoxyamine, followed by tert-butyldimethylsilylation. nih.gov
Once derivatized, the sample is injected into the gas chromatograph, where the different compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge (m/z) ratio. In L-LEUCINE (13C6) studies, the mass spectrometer is typically operated in the selected ion monitoring (SIM) mode. cabidigitallibrary.orgnih.gov This involves monitoring specific ions corresponding to the unlabeled (m+0) and labeled (m+6) versions of the metabolite. For example, to measure the enrichment of 13C6-leucine as its tBDMS derivative, one would monitor the ion clusters corresponding to the unlabeled and labeled forms. By comparing the abundance of the m+6 ion to the m+0 ion, the isotopic enrichment can be precisely calculated. This technique allows for the determination of very low levels of isotopic enrichment, making it a powerful tool for kinetic studies. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for L-LEUCINE (13C6) Intermediates
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a powerful and versatile platform for metabolomics and tracer studies. A significant advantage of LC-MS for the analysis of L-LEUCINE (13C6) and its intermediates is the ability to analyze many of these polar compounds directly in biological fluids with minimal sample preparation and often without the need for chemical derivatization. researchgate.netacs.orgrestek.com
This direct analysis capability simplifies workflows and avoids potential issues associated with derivatization reactions, such as incomplete reactions or derivative instability. restek.com In LC-MS, compounds are separated in the liquid phase, which is well-suited for the analysis of polar and non-volatile molecules like amino acids. Modern LC methods, such as those using hydrophilic interaction liquid chromatography (HILIC) or advanced reversed-phase columns, can achieve excellent separation of amino acids and their metabolites. restek.comresearchgate.net A crucial capability for leucine studies is the chromatographic resolution of the isobaric isomers leucine and isoleucine, which have the same mass and cannot be distinguished by a single stage of mass spectrometry alone. restek.com
Following chromatographic separation, the analytes are ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. Tandem mass spectrometry (MS/MS) is frequently used for quantification. nih.gov In this mode, a specific precursor ion (e.g., the protonated molecule of L-LEUCINE (13C6), [M+H]+ at m/z 138) is selected, fragmented, and a specific product ion is monitored. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity, minimizing interferences from the complex biological matrix. nih.gov LC-MS/MS methods have been successfully developed for the simultaneous quantification of dozens of amino acids and their labeled isotopologues in samples like plasma and cell culture media. nih.govunt.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for L-LEUCINE (13C6) Tracer Studies
This capability is central to Stable Isotope Resolved Metabolomics (SIRM), an approach that uses stable isotope tracers to map metabolic fluxes. eurisotop.comnih.gov When L-LEUCINE (13C6) is metabolized, its six carbon atoms are incorporated into various downstream metabolites. For example, the catabolism of leucine produces acetyl-CoA (labeled at carbons 1 and 2) and acetoacetate. researchgate.net By analyzing the 13C NMR spectra of key metabolites like glutamate (B1630785), which is labeled via the Krebs cycle, researchers can deduce the relative activities of different metabolic pathways. researchgate.net The patterns of 13C-13C scalar coupling (J-coupling) in the spectra of these metabolites provide unambiguous information about which adjacent carbons originated from the same labeled precursor molecule. researchgate.net
While NMR is inherently less sensitive than mass spectrometry, its ability to provide detailed positional isotope information is unparalleled. nih.gov Both 1D 13C NMR and more advanced 2D NMR techniques, such as the 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment, are used to identify and quantify labeled metabolites in complex mixtures like cell culture media or tissue extracts. nih.govresearchgate.net The non-invasive nature of NMR also allows for in vivo studies of metabolism in living organisms. nih.gov
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Analysis
Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of stable isotope ratios. When coupled with a gas chromatograph and a combustion interface (GC-C-IRMS), it provides extremely accurate measurements of 13C enrichment in specific compounds from a complex mixture. cambridge.orgnih.govnih.gov
In a typical GC-C-IRMS setup for L-LEUCINE (13C6) analysis, the amino acids in a sample are first derivatized (e.g., as N-TFA n-butyl esters) to make them volatile for GC separation. ubbcluj.ro After the individual compounds elute from the GC column, they are quantitatively combusted to CO2 gas. This CO2, carrying the isotopic signature of the original compound, is then introduced into the IRMS. The IRMS measures the ratio of 13CO2 to 12CO2 with exceptional precision. nih.gov
The primary advantage of IRMS over conventional GC-MS is its superior accuracy and reproducibility, especially when measuring very low levels of isotopic enrichment. nih.govnih.gov This is critical in many human kinetic studies where the dilution of the isotopic tracer in the body results in very small changes in enrichment in the product pool, such as muscle protein. nih.govnih.gov GC-C-IRMS can achieve a precision of 0.0003 atom percent excess (APE), making it possible to measure the synthesis rates of individual proteins from small biopsy samples. nih.govresearchgate.net While GC-MS methods have been developed to measure low enrichments, IRMS remains the benchmark for applications demanding the highest degree of precision. nih.govnih.gov
Table 2: Comparison of Analytical Techniques for L-LEUCINE (13C6) Enrichment
| Technique | Principle | Derivatization | Key Strengths | Typical Application |
|---|---|---|---|---|
| GC-MS | Separation of volatile derivatives by GC, detection by MS. | Required | High sensitivity, robust quantification (SIM mode). cabidigitallibrary.orgnih.gov | Analysis of volatile metabolites like α-ketoisocaproate. |
| LC-MS/MS | Separation of polar compounds by LC, detection by MS/MS. | Often not required | High specificity (MRM), direct analysis of polar molecules, high throughput. restek.comnih.gov | Comprehensive profiling of amino acids and intermediates in plasma. |
| NMR | Measures nuclear spin properties in a magnetic field. | Not required | Determines positional isotope information (isotopomers), non-destructive. nih.govresearchgate.net | Elucidating metabolic pathway fluxes (SIRM). |
| GC-C-IRMS | GC separation, combustion to CO2, high-precision isotope ratio measurement. | Required | Highest precision and accuracy for low enrichments. nih.govnih.gov | Measuring low rates of muscle protein synthesis. |
Iii. Applications of L Leucine 13c6 in Investigating Protein Metabolism
Quantification of Protein Synthesis Rates Using L-LEUCINE (13C6)
L-leucine (13C6) is frequently employed to measure the rate at which new proteins are synthesized within cells, tissues, and whole organisms. By introducing this labeled amino acid, researchers can track its incorporation into newly formed proteins over time. This is typically achieved using mass spectrometry to determine the ratio of labeled to unlabeled leucine (B10760876) in protein hydrolysates.
One of the key methodologies in this area is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In SILAC experiments, one population of cells is cultured in a medium containing the "light" (unlabeled) form of an amino acid, while another is cultured in a medium with a "heavy" (isotope-labeled) form, such as L-leucine (13C6). thermofisher.comthermofisher.com After a period of growth, the protein lysates from the two cell populations are mixed, and the relative abundance of proteins can be quantified by mass spectrometry. thermofisher.com The mass shift of 6 Daltons caused by the six 13C atoms in L-leucine (13C6) allows for the clear differentiation and quantification of proteins from the different cell populations. csic.es
In animal models, the fractional synthesis rate (FSR) of proteins, which represents the percentage of the protein pool that is newly synthesized over a specific time period, is a common metric. This is often determined by administering L-leucine (13C6) and subsequently measuring its incorporation into tissue proteins. For instance, studies in rats have utilized L-leucine (13C6) to determine the FSR of specific muscle proteins, providing insights into how different muscles and even individual proteins within those muscles exhibit varying synthesis rates. mdpi.com
Research in rabbits has also employed labeled amino acids to develop and validate methods for measuring muscle protein FSR. nih.govphysiology.org These studies often involve a pulse injection of the tracer and subsequent collection of arterial blood and muscle biopsies to track the enrichment of the labeled amino acid in both the precursor pool and the resulting protein. nih.govphysiology.org
A study on young men investigating the effects of dileucine versus leucine on muscle protein turnover used L-[ring-13C6]phenylalanine to determine myofibrillar protein synthesis rates, highlighting the broader application of 13C-labeled amino acids in human studies. physiology.org Another study in older men used a constant infusion of [13C6]-phenylalanine to measure the fractional synthetic rate of myofibrillar protein after essential amino acid feeding, with or without a leucine top-up. portlandpress.com
While FSR is a relative measure, absolute synthesis rate (ASR) provides a more complete picture of protein synthesis by quantifying the absolute amount of protein synthesized per unit of time. In cellular systems, SILAC-based approaches can be adapted to determine ASR. By monitoring the rate of incorporation of L-leucine (13C6) into the total protein pool and knowing the total protein content of the cells, it is possible to calculate the absolute amount of protein being synthesized.
Dynamic SILAC is a variation of the standard SILAC method that is particularly well-suited for measuring protein synthesis and turnover rates. nih.gov In this approach, cells are switched from a "light" to a "heavy" medium (or vice versa), and samples are collected at multiple time points. thermofisher.com This allows for the kinetic analysis of protein synthesis and degradation for thousands of proteins simultaneously. researchgate.net
Fractional Synthesis Rate (FSR) Determination in Animal Models.
Assessment of Protein Degradation Dynamics via L-LEUCINE (13C6)
The counterpart to protein synthesis is protein degradation, and maintaining a balance between these two processes is crucial for cellular health. L-leucine (13C6) can also be used to indirectly assess protein degradation. By measuring the rate of disappearance of the labeled amino acid from the free amino acid pool, researchers can infer the rate at which proteins are being broken down, releasing their constituent amino acids.
In human studies, the infusion of L-leucine has been shown to decrease the release of other amino acids from muscle tissue, indicating an inhibition of protein degradation. nih.gov While these studies did not exclusively use L-leucine (13C6), the principle of using leucine to probe degradation dynamics is well-established. When combined with synthesis rate measurements obtained using L-leucine (13C6), a more comprehensive understanding of protein turnover can be achieved. For example, a study using L-[1-13C]leucine in healthy volunteers demonstrated that feeding led to a positive leucine balance primarily by decreasing protein degradation rather than stimulating synthesis. nih.gov
Differential Protein Turnover Analysis with L-LEUCINE (13C6) Tracers
Different proteins within a cell or tissue can have vastly different turnover rates, reflecting their specific functions and regulatory mechanisms. L-leucine (13C6) is an invaluable tool for the differential analysis of protein turnover. By combining SILAC with mass spectrometry-based proteomics, it is possible to measure the synthesis and degradation rates of thousands of individual proteins in a single experiment. researchgate.net
This approach has revealed that protein turnover is a highly dynamic and regulated process. researchgate.net For instance, studies have shown that proteins with different functions, subcellular localizations, and involvement in protein complexes exhibit distinct turnover rates. d-nb.info The use of L-leucine (13C6) in SILAC experiments allows for the comparison of protein turnover under different physiological or pathological conditions, providing insights into the cellular response to various stimuli. isotope.com
Role of Leucine in Translational Control Mechanisms (e.g., mTOR signaling pathways)
Leucine is not only a building block for proteins but also a key signaling molecule that regulates protein synthesis. One of the most important pathways through which leucine exerts its effects is the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. medchemexpress.commedchemexpress.com The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its activation by leucine leads to an increase in protein synthesis.
L-leucine (13C6) can be used to trace the metabolic fate of leucine and its role in activating the mTOR pathway. By labeling cells with L-leucine (13C6), researchers can investigate how leucine uptake and metabolism are linked to the phosphorylation and activation of key downstream targets of mTOR, such as p70S6K and 4E-BP1. These studies have been crucial in understanding how leucine stimulates muscle protein synthesis and promotes muscle growth.
The table below summarizes the key applications of L-leucine (13C6) in protein metabolism research.
| Application | Methodology | Key Findings |
| Quantification of Protein Synthesis | SILAC, FSR, ASR | Allows for the precise measurement of the rate of new protein synthesis in cells and tissues. thermofisher.comthermofisher.commdpi.com |
| Assessment of Protein Degradation | Isotope dilution techniques | Provides indirect measures of the rate of protein breakdown by tracking the disappearance of labeled leucine. nih.govnih.gov |
| Differential Protein Turnover Analysis | Dynamic SILAC, Proteomics | Enables the simultaneous measurement of synthesis and degradation rates for thousands of individual proteins. researchgate.net |
| Investigation of mTOR Signaling | Metabolic tracing | Elucidates the role of leucine as a signaling molecule in activating pathways that control protein synthesis. medchemexpress.com |
Iv. L Leucine 13c6 in Elucidating Metabolic Fluxes
Catabolism of L-LEUCINE (13C6) and Branched-Chain Amino Acid (BCAA) Metabolism
L-leucine, an essential branched-chain amino acid (BCAA), plays a crucial role not only in protein synthesis but also as a significant source of carbon for energy production and biosynthesis. The catabolism of L-leucine (13C6) provides a direct window into the activity of BCAA metabolic pathways in various tissues.
Transamination and Decarboxylation Pathways
The initial step in leucine (B10760876) catabolism is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferases (BCAT). metwarebio.com In this reaction, the amino group of L-leucine is transferred to α-ketoglutarate, yielding glutamate (B1630785) and α-ketoisocaproate (α-KIC). metwarebio.com When using L-leucine (13C6) as a tracer, this step produces α-KIC with all six carbons labeled.
Entry of Leucine Catabolites into the Tricarboxylic Acid (TCA) Cycle
The isovaleryl-CoA generated from L-leucine (13C6) catabolism undergoes further enzymatic reactions, ultimately yielding two key metabolites that can enter the tricarboxylic acid (TCA) cycle: acetyl-CoA and acetoacetate. scientificlabs.co.uk Specifically, the catabolism of one molecule of [U-¹³C₆]leucine produces two molecules of M2 acetyl-CoA (acetyl-CoA with two labeled carbons) and one molecule of M1 acetyl-CoA (acetyl-CoA with one labeled carbon). nih.govresearchgate.net
These labeled acetyl-CoA molecules can then condense with oxaloacetate to form citrate (B86180), introducing the ¹³C label into the TCA cycle. By measuring the mass isotopomer distribution of TCA cycle intermediates, such as citrate and malate (B86768), researchers can quantify the contribution of leucine to mitochondrial energy metabolism. physiology.org For instance, studies in cardiomyocytes have shown that increasing concentrations of [U-¹³C₆]leucine lead to a dose-dependent increase in the ¹³C labeling of citrate and malate, demonstrating the importance of leucine as a fuel source for the heart. physiology.org Similarly, research on adipocytes has revealed that BCAA catabolism, traced with [U-¹³C₆]leucine, is significantly upregulated during adipocyte differentiation, contributing substantially to the citrate pool. nih.gov
Tracing Carbon Fluxes into Central Metabolic Pathways
The use of L-leucine (13C6) extends beyond the study of BCAA catabolism, allowing for the investigation of how leucine-derived carbons are distributed throughout central metabolic pathways. This provides a comprehensive view of the metabolic fate of leucine and its interplay with other major metabolic processes.
Contribution of L-LEUCINE (13C6) to Gluconeogenesis in Hepatic Models
While leucine is classified as a ketogenic amino acid, meaning its carbon skeleton is primarily converted to ketone bodies and acetyl-CoA, the acetyl-CoA it generates can indirectly influence gluconeogenesis. In hepatic models, the complete oxidation of acetyl-CoA in the TCA cycle produces ATP and reducing equivalents that are necessary to fuel the energy-demanding process of gluconeogenesis from other precursors like lactate (B86563), alanine, and glycerol.
Studies using ¹³C-labeled tracers, including [U-¹³C]glucose, have been instrumental in quantifying the rates of gluconeogenesis. physiology.orgphysiology.org Although L-leucine (13C6) does not directly provide a three-carbon backbone for glucose synthesis, its catabolism in the liver supports this pathway energetically. Furthermore, the anaplerotic and cataplerotic fluxes influenced by leucine metabolism can impact the availability of gluconeogenic precursors.
L-LEUCINE (13C6) as a Precursor for Lipid Synthesis in Adipose/Liver Tissues
The acetyl-CoA derived from L-leucine (13C6) catabolism is a key building block for de novo lipogenesis (the synthesis of fatty acids). In lipogenic tissues such as the liver and adipose tissue, the labeled carbons from leucine can be traced into newly synthesized fatty acids. nih.gov
Research has demonstrated that in differentiated adipocytes, leucine and isoleucine can account for a significant portion of the lipogenic acetyl-CoA pool, sometimes as much as 30%. nih.govresearchgate.net By incubating adipocytes with [U-¹³C₆]leucine and analyzing the isotopologue distribution in fatty acids like palmitate, researchers can quantify the contribution of leucine to lipid synthesis. nih.gov This has been particularly insightful in understanding the metabolic reprogramming that occurs during adipogenesis, where BCAA catabolism is enhanced to support the high demand for lipid synthesis. nih.gov Studies in mice have also shown that chronic leucine supplementation can improve lipid metabolism, in part by affecting the expression of enzymes involved in hepatic lipogenesis. foodandnutritionresearch.net
| Cell Type | Tracer | Contribution to Lipogenic Acetyl-CoA (%) |
|---|---|---|
| Pre-adipocytes | [U-¹³C₆]leucine | Undetectable |
| Adipocytes | [U-¹³C₆]leucine | 23 |
This table summarizes findings from a study on 3T3-L1 cells, showing the increased contribution of leucine to the acetyl-CoA pool for lipid synthesis upon differentiation into adipocytes. nih.gov
Anaplerotic and Cataplerotic Fluxes Related to Leucine Metabolism
Anaplerosis refers to the replenishment of TCA cycle intermediates that are withdrawn for biosynthetic purposes, while cataplerosis is the removal of these intermediates. Leucine metabolism can influence these fluxes. Although leucine itself is not a primary anaplerotic substrate, its catabolism to acetyl-CoA stimulates TCA cycle activity, which can indirectly affect the levels of other intermediates.
For instance, the increased TCA cycle flux driven by leucine oxidation can lead to the production of citrate, which can then be exported from the mitochondria to the cytosol. In the cytosol, citrate is cleaved to generate acetyl-CoA for fatty acid synthesis and oxaloacetate. This export of a TCA cycle intermediate is a cataplerotic process.
Conversely, in certain metabolic contexts, the products of leucine catabolism can have more complex interactions with the TCA cycle. For example, in insulin-secreting cells, the allosteric activation of glutamate dehydrogenase by leucine can enhance the conversion of glutamate to the anaplerotic substrate α-ketoglutarate. biorxiv.org Studies in Drosophila melanogaster have suggested that cold adaptation is associated with increased anaplerotic and cataplerotic fluxes, with leucine catabolism playing a role in this metabolic plasticity. royalsocietypublishing.org However, in some cell types, such as activated human macrophages, leucine is not significantly metabolized to integrate into the TCA cycle, highlighting the tissue- and condition-specific nature of these pathways. nih.gov
Metabolic Compartmentation and Inter-organ Carbon Exchange Using L-LEUCINE (13C6) in Model Systems
The use of uniformly labeled L-Leucine (13C6) as a metabolic tracer is a sophisticated method for dissecting the intricate network of metabolic pathways both within and between organs. By tracing the fate of the six carbon atoms of leucine, researchers can quantify metabolic fluxes, understand how metabolic responsibilities are partitioned among different tissues (inter-organ exchange), and delineate how pathways are segregated within cellular compartments (metabolic compartmentation). nih.govnih.gov This approach provides critical insights into systemic physiology and the metabolic dysregulation that characterizes various diseases. nih.govisotope.com
Inter-organ Carbon Exchange
The metabolism of branched-chain amino acids (BCAAs), including leucine, is unique in that its initial catabolism occurs predominantly in extrahepatic tissues, particularly skeletal muscle, rather than the liver. mdpi.com This characteristic makes L-Leucine (13C6) an ideal tracer for investigating the metabolic crosstalk between organs. In model systems, such as multicatheterized pigs or genetically modified mice, infusions of 13C-labeled BCAAs allow for the direct measurement of their uptake, release, and metabolism across various tissues. mdpi.comyuntsg.com
Following the digestion of a protein-containing meal, BCAAs constitute a significant portion of the amino acids released by the splanchnic tissues (the gut and liver) into circulation. mdpi.com These circulating BCAAs are then primarily taken up by skeletal muscle for protein synthesis or oxidation. Studies using tracers have demonstrated that in disease states like insulin (B600854) resistance, this inter-organ relationship is altered. For example, in insulin-resistant individuals, BCAA oxidation may be accelerated in muscle but diminished in adipose tissue and the liver, showcasing a systemic reprogramming of BCAA metabolism. mdpi.com
Advanced studies have employed a suite of 13C-labeled tracers, including L-Leucine (13C6), to simultaneously map the metabolic contributions of various nutrients to the TCA cycle in multiple organs. yuntsg.com This methodology reveals the complex interconversion of metabolites in circulation and quantifies how different tissues utilize substrates like leucine for energy. For instance, the carbon from L-Leucine (13C6) can be traced into TCA cycle intermediates like succinate (B1194679) and malate in tissues such as the heart, liver, and brain, providing a quantitative map of leucine's role as a fuel source across the body. yuntsg.com
Table 1: Illustrative Research Findings on Inter-Organ Leucine Flux This table summarizes representative findings from tracer studies on how leucine metabolism is distributed among different organs in various physiological states.
| Physiological State | Model System | Key Finding | Implication |
| Post-Prandial | Pig | BCAAs account for >50% of amino acids released by splanchnic bed and are taken up by muscle. mdpi.com | Demonstrates the primary role of muscle in clearing dietary leucine. |
| Insulin Resistance | Mouse | Increased BCAA oxidation in muscle; decreased oxidation in adipose tissue and liver. mdpi.com | Highlights tissue-specific dysregulation of BCAA catabolism in metabolic disease. |
| Cancer Cachexia | Mouse | Different tumor types (e.g., lung vs. pancreas) show distinct patterns of BCAA uptake and utilization. eurisotop.com | Indicates that the tissue-of-origin dictates cancer-specific metabolic dependencies. |
| Fasting | Human | Leucine is released from muscle protein breakdown to support gluconeogenesis and energy in other tissues. researchgate.netnih.gov | Shows inter-organ coordination to maintain metabolic homeostasis. |
Metabolic Compartmentation
Within individual cells, metabolic pathways are segregated into specific organelles, such as the cytosol and mitochondria. L-Leucine (13C6) is instrumental in studying these compartmentalized fluxes. The catabolism of leucine begins with its conversion to α-ketoisocaproate (KIC), a reaction that can occur in both the cytosol and mitochondria. However, the subsequent irreversible oxidative decarboxylation of KIC is performed exclusively by the branched-chain ketoacid dehydrogenase (BCKDH) complex, which is located within the mitochondria. nih.gov
Furthermore, ex vivo models, such as precision-cut liver slices cultured with L-Leucine (13C6), allow for the study of organ-specific metabolism in a controlled setting, free from the influence of other organs. diva-portal.org Such experiments have provided detailed maps of how the human liver utilizes leucine, tracing its carbons into pathways like the TCA cycle and lipogenesis, thereby clarifying the liver's intrinsic metabolic capabilities. diva-portal.org
Table 2: Research Findings on Metabolic Flux Changes in Adipocytes with Impaired Leucine Catabolism This interactive data table, based on findings from 13C-MFA studies, shows how metabolic fluxes are rerouted in adipocytes with deficient mitochondrial branched-chain ketoacid dehydrogenase (BCKDH). nih.gov
| Metabolic Flux | Control Adipocytes (Relative Flux) | BCKDH-Deficient Adipocytes (Relative Flux) | Interpretation |
| Glycolysis | 100 | ~60 | Impaired leucine catabolism leads to a significant reduction in glucose breakdown in the cytosol. |
| Lactate Secretion | 100 | ~60 | Decreased glycolysis results in less lactate being produced and secreted. |
| Pyruvate (B1213749) Dehydrogenase (PDH) | 100 | ~140 | To compensate for the mitochondrial energy deficit from leucine, the cell increases the flux of pyruvate into the TCA cycle. |
| TCA Cycle (Oxidative) | 100 | ~125 | Overall mitochondrial respiration increases to meet energy demands, fueled by increased pyruvate and glutamine oxidation. |
| Leucine Oxidation | 100 | <10 | The genetic defect directly blocks the mitochondrial breakdown of leucine. |
By enabling precise quantification of carbon flow between organs and within cellular compartments, L-Leucine (13C6) tracer studies in various model systems have become indispensable for building a comprehensive understanding of metabolic regulation in health and disease.
V. Data Analysis and Computational Modeling of L Leucine 13c6 Tracer Data
Mass Isotopomer Distribution Analysis (MIDA) for L-LEUCINE (13C6)
Mass Isotopomer Distribution Analysis (MIDA) is a technique used to determine the isotopic enrichment of a precursor pool for the synthesis of polymers, such as fatty acids or proteins. eurisotop.com By analyzing the distribution of mass isotopomers (molecules differing only in the number of isotopic labels) in a product molecule, MIDA can be used to calculate the enrichment of the precursor from which it was synthesized. eurisotop.comnih.gov
When using L-LEUCINE (13C6) as a tracer, the incorporation of this labeled amino acid into newly synthesized proteins will result in a shift in the mass spectrum of the protein's constituent peptides. Each peptide containing one or more leucine (B10760876) residues will exhibit a distribution of mass isotopologues, with masses increased by multiples of six atomic mass units for each incorporated L-LEUCINE (13C6) molecule.
For a peptide containing a single leucine residue, the presence of L-LEUCINE (13C6) will result in two primary peaks in the mass spectrum: the unlabeled peptide (M+0) and the labeled peptide (M+6). nih.gov However, for peptides containing multiple leucine residues, a more complex pattern of isotopologues (M+0, M+6, M+12, etc.) will be observed. The relative intensities of these peaks can be used to calculate the fractional synthesis rate of the protein.
It is important to note that for MIDA to be effectively applied to determine precursor enrichment, the product molecule must contain at least two subunits from the precursor pool. nih.gov Therefore, in the context of L-LEUCINE (13C6) studies, MIDA is most applicable to peptides containing two or more leucine residues. nih.gov Software tools like LS-MIDA have been developed to facilitate the deconvolution of mass spectra to determine isotopomer enrichment from experimental data. d-nb.info
Metabolic Flux Analysis (MFA) Algorithms Applied to L-LEUCINE (13C6) Data
Metabolic Flux Analysis (MFA) is a powerful computational framework that uses stable isotope tracer data, such as that from L-LEUCINE (13C6), to quantify the rates (fluxes) of intracellular metabolic pathways. rsc.orgmedchemexpress.comresearchgate.net
Isotope-resolved metabolomics involves the use of stable isotope tracers to track the transformation of metabolites through metabolic networks. nih.govnih.gov When L-LEUCINE (13C6) is introduced into a biological system, the six 13C atoms are incorporated into various downstream metabolites through catabolic pathways. By measuring the mass isotopomer distributions of these metabolites using techniques like mass spectrometry or NMR spectroscopy, it is possible to trace the metabolic fate of the leucine carbon skeleton. nih.govnih.gov
This information, combined with a stoichiometric model of the relevant metabolic network, allows for the determination of metabolic fluxes. researchgate.net The measured isotopomer distributions serve as constraints to a mathematical model of the metabolic network, and computational algorithms are used to find the set of fluxes that best explains the observed labeling patterns. mdpi.comrsc.org This approach has been used to investigate the catabolism of branched-chain amino acids like leucine and their contribution to central carbon metabolism. nih.gov
A variety of software tools are available to facilitate the analysis of data from stable isotope tracer experiments, including those using L-LEUCINE (13C6). These tools assist with tasks ranging from raw data processing to complex metabolic flux analysis.
Several open-source and commercial software packages have been developed for processing mass spectrometry data to correct for natural isotope abundance and to determine the extent of isotopic labeling. nih.gov Examples include:
XCMS and MZmine 2 : These are widely used open-source platforms for processing untargeted metabolomics data, including peak picking and alignment. biorxiv.org
AccuCor2 : An R-based tool designed for natural abundance correction, particularly for dual-isotope tracer experiments. chemrxiv.org
LS-MIDA : An open-source software that calculates global isotope excess and isotopomer distribution from mass spectra of labeled metabolites. d-nb.info
For performing metabolic flux analysis, more specialized software is required that can integrate isotopic labeling data with stoichiometric models.
INCA (Isotopomer Network Compartmental Analysis) : A MATLAB-based software package for 13C-metabolic flux analysis that can handle both steady-state and non-steady-state data. mdpi.com
mfapy : A Python-based software for metabolic flux analysis. nih.gov
The selection of the appropriate software tool depends on the specific experimental design, the type of data collected, and the analytical goals of the study.
Isotope-Resolved Metabolomics and Flux Determination.
Systems Biology Integration of L-LEUCINE (13C6) Traceromics Data
The integration of L-leucine (13C6) traceromics data into a systems biology framework allows researchers to move beyond the analysis of individual pathways and gain a holistic understanding of cellular metabolism. This approach combines kinetic information on metabolic fluxes, derived from L-leucine (13C6) tracing, with genome-scale datasets to construct and refine comprehensive computational models of biological systems. acs.orguva.es By contextualizing the flow of carbon atoms from leucine within the entire metabolic network, systems biology integration uncovers complex metabolic phenotypes, identifies points of pathway interaction, and enhances the predictive power of computational models. nih.govbiorxiv.org
A primary application of this integration is the constraining of genome-scale metabolic models (GSMMs). plos.org Standard modeling techniques like Flux Balance Analysis (FBA) often predict a wide range of possible flux distributions based solely on stoichiometric constraints. nih.gov Data from 13C labeling experiments provide crucial empirical evidence that significantly narrows the space of feasible solutions, making the model's predictions more biologically accurate. nih.govplos.org The mass isotopologue distributions (MIDs) of leucine and its downstream metabolites, as measured by mass spectrometry, serve as powerful constraints that eliminate the need to assume a specific cellular objective, such as maximizing growth, which is a common but not always valid assumption in FBA. nih.gov Methods like two-scale 13C Metabolic Flux Analysis (2S-13C MFA) have been developed to formally incorporate these experimental labeling data into GSMMs, providing a more robust and comprehensive picture of metabolic fluxes across both central and peripheral metabolism. nih.govplos.org
Detailed research findings have demonstrated the power of this integrative approach in various biological contexts. In microbiology, studies on the anaerobic pathogen Clostridioides difficile have used L-[U-13C]leucine to inform dynamic flux balance analysis (dFBA) of the organism's genome-scale metabolism. biorxiv.orgmetabolomicsworkbench.org This approach allowed for the real-time tracking of leucine fermentation and its integration with other central metabolic pathways. biorxiv.org
Table 1: Time-Resolved Detection of L-[U-13C]Leucine Metabolites in Clostridioides difficile This interactive table showcases the metabolic fate of uniformly labeled 13C-leucine in C. difficile, as detected by High-Resolution Magic Angle Spinning (HRMAS) Nuclear Magnetic Resonance (NMR) spectroscopy. The data informed a dynamic flux balance analysis of the pathogen's metabolism. biorxiv.org
| Time (Hours) | Labeled Metabolite Detected | Metabolic Pathway |
| 2.7 - 8.7 | [13C]Isovalerate | Leucine Fermentation |
| 7.4 - 13.0 | [13C]Isocaproate | Leucine Fermentation |
In cancer research, integrating L-leucine (13C6) tracer data has been pivotal in elucidating the metabolic reprogramming that supports malignancy. For instance, studies in breast cancer cell lines revealed that the degradation of leucine is a major source of the mevalonate (B85504) that fuels cholesterol synthesis, a key pathway for cancer cell proliferation. mdpi.com Similarly, in HCT116 colon cancer cells, tracing with 13C6-leucine confirmed the activity of branched-chain amino acid transaminase, which catabolizes leucine into its corresponding keto acid, highlighting a key node in cancer cell nutrient utilization. nih.gov
The ultimate goal of systems biology is often the integration of multiple 'omics' datasets to create the most complete model of a biological system. uva.esacs.org L-leucine (13C6) traceromics, which can be considered a component of fluxomics, is powerfully combined with transcriptomics (measuring gene expression) and proteomics (measuring protein abundance). mdpi.comnih.gov This multi-omics approach allows researchers to directly correlate observed metabolic fluxes with the expression levels of the enzymes and transporters that facilitate them, providing a mechanistic link between the genome and the metabolic phenotype. mdpi.com
Table 2: Multi-Omics Integration with L-LEUCINE (13C6) Traceromics This table outlines how different omics data types are integrated with L-leucine (13C6) tracer data to provide a comprehensive, systems-level understanding of metabolism.
| Omics Data Type | Information Provided | Integrated Insight with L-LEUCINE (13C6) Data |
| Traceromics | Measures pathway activity and metabolic fluxes. | Provides the foundational data on the dynamic flow of leucine-derived carbon through the metabolic network. |
| Transcriptomics | Quantifies mRNA levels of genes encoding metabolic enzymes and transporters. | Correlates changes in gene expression with observed changes in leucine metabolic fluxes, identifying transcriptional control points. nih.gov |
| Proteomics | Quantifies the abundance of metabolic enzyme and transporter proteins. | Validates that changes in gene expression translate to changes in protein levels responsible for the measured flux. uva.esacs.org |
| Metabolomics | Measures the concentrations of intracellular and extracellular metabolites. | Provides a snapshot of the metabolic state, which can be connected to the dynamic flux information from tracing to understand pool sizes and thermodynamic constraints. mdpi.com |
By combining these layers of biological information, researchers can construct highly detailed and predictive models. For example, an observed increase in the flux from L-leucine (13C6) to acetyl-CoA can be linked to the measured upregulation of genes and proteins in the branched-chain amino acid catabolism pathway, providing a cohesive, systems-level explanation of a metabolic adaptation. This integrated approach is essential for understanding complex biological processes and for identifying novel targets in disease.
Vi. Advanced Research Applications and Future Directions of L Leucine 13c6 Tracing
Investigating Cellular Heterogeneity and Metabolic Sub-Populations
Tumors are not uniform masses of cells; they are complex ecosystems composed of diverse cell populations with distinct metabolic profiles. nih.govmdpi.com This heterogeneity is a significant factor in cancer progression and treatment resistance. L-leucine (13C6) tracing, combined with imaging techniques like mass spectrometry imaging (MSI), allows for the spatial and dynamic analysis of metabolic processes within a tumor. nih.gov
For instance, studies have shown that different regions of a tumor, such as the viable tumor region versus necrotic or hemorrhagic areas, exhibit distinct amino acid profiles. In a human non-small cell lung carcinoma xenograft model, L-[ring-13C6]-phenylalanine tracing revealed that the labeled amino acid and its metabolite were exclusively localized in the viable tumor region. nih.gov This highlights the necessity of investigating metabolic kinetics in a spatially differentiated manner to understand the metabolic landscape of a tumor. nih.gov
By tracking the incorporation and metabolism of L-leucine (13C6), researchers can identify metabolic subpopulations of cancer cells. mdpi.com This information is crucial for developing targeted therapies that can effectively eliminate the diverse cell populations within a tumor. Furthermore, understanding the metabolic heterogeneity can provide insights into the mechanisms of metastasis, as different metabolic phenotypes may be associated with varying invasive potential. mdpi.com
Application in Understanding Pathophysiological Mechanisms in Model Systems
L-leucine (13C6) tracing is extensively used in various model systems, from cell cultures to animal models and human studies, to unravel the mechanisms underlying a wide range of diseases. ucl.ac.ukukisotope.com This approach, often referred to as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or in vivo kinetics (SILK), provides dynamic information on protein synthesis, clearance, and turnover rates, which are often altered in pathological conditions. wustl.eduucl.ac.uk
In neurodegenerative diseases like Alzheimer's, L-leucine (13C6) has been instrumental in studying the kinetics of key proteins such as amyloid-β and tau. ucl.ac.uk These studies have helped to confirm and challenge existing hypotheses about how these proteins accumulate in the brain. Similarly, in cancer research, L-leucine (13C6) tracing helps to elucidate the metabolic reprogramming that is a hallmark of many cancers. eurisotop.com For example, it can reveal how cancer cells utilize branched-chain amino acids (BCAAs) like leucine (B10760876) to fuel their growth and proliferation. escholarship.org
The application of L-leucine (13C6) also extends to metabolic diseases like diabetes and obesity. frontiersin.org By tracing the metabolism of leucine, researchers can investigate its role in insulin (B600854) signaling, glucose homeostasis, and lipid metabolism. biocrates.comnih.gov These studies provide valuable information for developing therapeutic strategies for these conditions.
Development of Novel L-LEUCINE (13C6) Derivatization or Detection Methods
The sensitivity and accuracy of L-leucine (13C6) tracing studies heavily rely on the analytical methods used for its detection. Consequently, there is ongoing research to develop novel derivatization and detection techniques to improve the analysis of L-leucine (13C6) and its metabolites. thermofisher.comsigmaaldrich.com
Derivatization is a chemical modification process that can enhance the properties of an analyte for better separation and detection by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). thermofisher.comnih.gov For amino acids, which can be polar, derivatization can improve their chromatographic retention and ionization efficiency in the mass spectrometer. thermofisher.comsigmaaldrich.com For example, derivatization with N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (TBDMS) is commonly used for GC-MS analysis of amino acids. nih.gov
In addition to derivatization, advancements in mass spectrometry instrumentation have significantly improved the detection of isotopically labeled compounds. High-resolution mass spectrometry, for instance, allows for more accurate mass measurements, which helps in distinguishing between different isotopologues of a metabolite. oup.com Furthermore, techniques like capillary electrophoresis-mass spectrometry (CE-MS) are being developed for the rapid and highly accurate analysis of underivatized amino acids, which can simplify sample preparation and reduce analysis time. oup.com
Integration of L-LEUCINE (13C6) Tracing with Multi-Omics Data (e.g., Proteomics, Transcriptomics)
To gain a comprehensive understanding of complex biological systems, researchers are increasingly integrating data from different "omics" platforms. chempep.commdpi-res.com Combining L-leucine (13C6) tracing data with proteomics, transcriptomics, and other omics data provides a more complete picture of how metabolic fluxes are regulated and how they impact cellular function. eurisotop.combiorxiv.org
For example, integrating metabolomics data from L-leucine (13C6) tracing with proteomics data can reveal how changes in metabolic pathways are linked to alterations in protein expression and turnover. wustl.eduucl.ac.uk This can help to identify key enzymes and regulatory proteins that control metabolic fluxes in response to different stimuli or in disease states.
Similarly, combining metabolomics with transcriptomics can show how changes in gene expression influence metabolic pathways. springermedizin.de This integrated approach can help to identify the upstream regulatory networks that control metabolism. In the context of cancer research, multi-omics integration can help to identify new therapeutic targets and biomarkers for patient stratification. springermedizin.de For instance, the DIABLO method, available in the mixOmics R package, has been used to integrate transcriptomics, metabolomics, and lipidomics data to identify features that discriminate between cancer and normal states. springermedizin.de
Unexplored Metabolic Roles of L-LEUCINE (13C6) and its Metabolites in Research Models
While the role of leucine in protein synthesis and as a signaling molecule is well-established, there are still many unexplored aspects of its metabolism and the functions of its metabolites. frontiersin.orgmdpi.com L-leucine (13C6) tracing provides a powerful tool to investigate these less-understood roles in various research models.
One area of emerging interest is the catabolism of branched-chain amino acids (BCAAs), including leucine, and its contribution to other metabolic pathways. For example, studies have shown that BCAA catabolism can fuel lipogenesis in adipocytes. escholarship.org Using L-leucine (13C6) as a tracer, researchers can quantify the contribution of leucine to the synthesis of fatty acids and other lipids.
Another area for future research is the role of leucine and its metabolites in the central nervous system. nih.gov While it is known that errors in leucine metabolism can lead to neurological disorders, the specific roles of leucine and its metabolites in normal brain function are not fully understood. L-leucine (13C6) tracing can be used to study leucine transport and metabolism in different brain cell types and to investigate how these processes are altered in neurological diseases.
Furthermore, the application of L-leucine (13C6) tracing in microbiome research is a promising new frontier. chempep.com By tracking the metabolism of leucine by gut bacteria, researchers can gain insights into the complex interactions between the host and its microbiome and how these interactions influence health and disease.
Table of Research Findings on L-LEUCINE (13C6) Applications
| Research Area | Model System | Key Finding with L-LEUCINE (13C6) | Reference |
| Cellular Heterogeneity | Non-small cell lung carcinoma xenograft | Spatially distinct amino acid metabolism in different tumor regions. | nih.gov |
| Pathophysiology | Human subjects | Enabled measurement of the half-life of long-lived proteins in cerebrospinal fluid. | wustl.edu |
| Pathophysiology | Alzheimer's disease models | Investigated the production and clearance rates of amyloid-β and tau. | ucl.ac.uk |
| Pathophysiology | Adipocyte cell culture | Demonstrated that branched-chain amino acid catabolism fuels lipogenesis. | escholarship.org |
| Multi-Omics Integration | Medulloblastoma patient CSF | Integrated with transcriptomics and lipidomics to identify cancer biomarkers. | springermedizin.de |
| Unexplored Roles | Human liver tissue ex vivo | Confirmed net flux of leucine catabolism through the irreversible dehydrogenase step. | nih.gov |
Q & A
Q. What are the primary applications of L-Leucine (13C6) in metabolic flux analysis, and how does its isotopic labeling enhance data accuracy?
L-Leucine (13C6) is widely used to trace branched-chain amino acid (BCAA) metabolism in in vitro and in vivo models. Its six carbon-13 atoms enable precise tracking of leucine incorporation into proteins, mTOR signaling activation, and metabolic intermediates via mass spectrometry (MS) or nuclear magnetic resonance (NMR). The 13C label reduces background noise in isotopic enrichment measurements, improving signal-to-noise ratios in flux analysis . Standard protocols involve administering 13C6-labeled leucine in cell culture or animal feed, followed by time-resolved sampling and extraction of metabolites for MS-based quantification .
Q. How do researchers control for isotopic dilution effects when using L-Leucine (13C6) in cell culture studies?
Isotopic dilution occurs when unlabeled leucine from cellular breakdown or media components dilutes the 13C6 label. To mitigate this, researchers use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) media formulations that replace natural leucine entirely with 13C6-leucine. Cells must undergo ≥5 doublings to achieve >95% isotopic incorporation, validated via MS analysis of representative proteins . Parallel control experiments with natural leucine are critical for baseline comparisons .
Q. What analytical techniques are most effective for quantifying L-Leucine (13C6) incorporation in proteomic studies?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For example, SILAC-based workflows fractionate proteins, digest them with trypsin, and analyze peptide fragments to quantify 13C6-leucine enrichment. Data processing tools like MaxQuant or Skyline distinguish labeled vs. unlabeled peaks and calculate incorporation rates .
Advanced Research Questions
Q. How can researchers resolve contradictions in mTOR activation data when using L-Leucine (13C6) across different cell lines?
Discrepancies often arise from variations in leucine transport efficiency (e.g., SLC7A5 transporter expression) or baseline mTOR activity. A systematic approach includes:
- Validating leucine uptake via radiolabeled (3H-leucine) controls .
- Measuring downstream mTOR targets (e.g., phosphorylated S6K1) via Western blot.
- Using isogenic cell lines to isolate genetic variables . Cross-referencing with transcriptomic data (e.g., RNA-seq of mTOR pathway genes) can identify confounding factors .
Q. What experimental design considerations are critical for longitudinal tracking of L-Leucine (13C6) in whole-body metabolism studies?
Key factors include:
- Dosing strategy : Continuous vs. pulse labeling. For whole-body flux in mice, 20% 13C6-leucine diets over 48–72 hours ensure steady-state labeling .
- Sampling sites : Plasma, tissues (e.g., liver, muscle), and exhaled CO2 (for 13C-label oxidation) provide compartment-specific data.
- Modeling tools : Computational platforms like Isotopo or INCA integrate MS data to generate flux maps .
Q. How can researchers optimize L-Leucine (13C6) labeling for multi-omics integration (e.g., proteomics, metabolomics)?
Synchronized labeling across omics layers requires:
- Unified media : SILAC media for proteomics paired with 13C6-leucine-supplemented media for metabolomics.
- Time-course sampling : Align proteomic turnover rates (days) with metabolomic fluxes (hours).
- Data normalization : Use internal standards (e.g., 13C6-glucose for energy metabolism cross-validation) .
Q. What are the limitations of L-Leucine (13C6) in studying cancer metabolism, and how can they be addressed?
Tumors often exhibit heterogeneous nutrient uptake and rapid isotope dilution. Strategies to improve reliability:
- Intratumoral injection : Direct delivery reduces systemic dilution .
- Single-cell metabolomics : Resolves subpopulation heterogeneity .
- Complementary tracers : Co-administration with 13C-glucose or 15N-glutamine distinguishes leucine-specific effects from general metabolic rewiring .
Methodological Best Practices
Q. How should researchers validate the purity and isotopic enrichment of commercial L-Leucine (13C6) batches?
Perform:
Q. What statistical approaches are recommended for analyzing time-resolved 13C6-leucine incorporation data?
Use mixed-effects models to account for biological replicates and time-dependent variance. Tools like NONMEM or PRISM enable curve-fitting for turnover rates. For small datasets, bootstrap resampling improves confidence intervals .
Q. How can researchers ethically address discrepancies between their findings and prior literature on L-Leucine (13C6) roles in metabolism?
- Replicate key studies : Use identical models/methods to confirm reproducibility.
- Meta-analysis : Pool datasets from public repositories (e.g., MetaboLights) to identify consensus patterns .
- Transparent reporting : Disclose batch numbers, cell passage numbers, and analysis parameters to facilitate cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
